molecular formula C8H10N2OS B1270842 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one CAS No. 375825-03-9

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

Cat. No. B1270842
M. Wt: 182.25 g/mol
InChI Key: FEDDTBSIZZDZOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one often involves multistep processes. For example, one study discusses the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are synthesized through reactions involving various compounds, including 4-(4-methylbenzoxy)benzaldehyde (Yüksek et al., 2015).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties of such compounds. Ćaleta et al. (2003) studied the crystal structure of similar compounds, revealing insights into bond distances and angles, which are crucial for understanding the molecular structure (Ćaleta et al., 2003).

Chemical Reactions and Properties

Chemical reactions of related compounds often involve complex processes. For instance, Ohkata et al. (1985) investigated the alkylation and oxidation of a related compound, highlighting the intricacies of chemical reactions involving these types of molecules (Ohkata et al., 1985).

Physical Properties Analysis

Understanding the physical properties, including solubility, melting point, and stability, is essential for practical applications. Studies like Chan et al. (1977), which focus on the synthesis and X-ray structure analysis, provide valuable insights into the physical properties of similar compounds (Chan et al., 1977).

Chemical Properties Analysis

The chemical properties, such as reactivity, are critical for predicting how these compounds will behave under different conditions. Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, providing valuable information on their chemical properties (Forlani et al., 2006).

Scientific Research Applications

Synthesis and Biological Activities

Research on 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has primarily focused on its synthesis and potential biological activities. Ghorab, Ismail, and Abdala (2010) investigated the reactivity of related compounds, leading to the synthesis of novel triazoloquinazolines and triazinoquinazolines with promising antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdala, 2010).

Antitumor Properties

Hutchinson et al. (2001) and Bradshaw et al. (2002) explored fluorinated 2-(4-aminophenyl)benzothiazoles, uncovering their potent cytotoxic properties in vitro against specific human breast cancer cell lines. These studies highlight the potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001); (Bradshaw et al., 2002).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds structurally related to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Chemotherapeutic Potential

Leong et al. (2006) and Kashiyama et al. (1999) studied the chemical properties and reactions of similar thiazole compounds, shedding light on their potential as chemotherapeutic agents. Their findings contribute to understanding the mechanisms behind the antitumor specificity of benzothiazole derivatives (Leong et al., 2006); (Kashiyama et al., 1999).

properties

IUPAC Name

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDDTBSIZZDZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373403
Record name 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

CAS RN

375825-03-9
Record name 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 24 in acetic acid (540 mL) was added sodium acetate (44.3 g, 540 mmol) and thiourea (28.8 g, 378 mmol). The reaction mixture was stirred with a mechanical stirrer at 100° C. for 3 h. The reaction mixture was partially concentrated in vacuo. EtOAc was added (500 mL). The mixture was made basic with 1 M NaOH, and the layers were separated. The aqueous layer was extracted with EtOAc (2×300 mL). The combined organic layers were dried, filtered, and concentrated in vacuo to give 49.3 g of 25, which was taken on without further purification. LCMS-ESI+: calc'd for C8H1N2OS: 183.1 (M+H+); Found: 183.1 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

5-Methyl-cyclohexane-1,3-dione (70.0 g, 0.555 mol) and NaOAc (68.3 g, 0.832 mol) are suspended in AcOH (700 mL) and Br2 (88.7 g, 0.555 mol) is added drop-wise while maintaining the reaction temperature between 15 and 20° C. After complete addition, the reaction is stirred at RT overnight. Thiourea (42.2 g, 0.555 mol) is added in portions and the reaction mixture is heated to 100° C. for 1 h. After cooling to RT, the AcOH is removed in vacuo. The resulting crude product is diluted with water (1 L), adjusted to pH=7 with NaHCO3 solution (3 M) and the resulting mixture is extracted with EtOAc (3×1 L). The organic phase is washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated in vacuo and the residue is recrystallized from hexane to give 2-amino-5-methyl-5,6-dihydro-4H-benzothiazol-7-one (87.2 g, 86% yield).
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
68.3 g
Type
reactant
Reaction Step Two
Name
Quantity
88.7 g
Type
reactant
Reaction Step Three
Quantity
42.2 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

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